molecular formula C13H12N4O5 B5795723 methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate

methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Cat. No.: B5795723
M. Wt: 304.26 g/mol
InChI Key: KQCHJKZUBMPSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MNBA and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of MNBA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain. It has been shown to selectively target specific receptors and enzymes, making it a promising candidate for the development of new drugs with improved efficacy and safety profiles.
Biochemical and Physiological Effects:
MNBA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models, making it a promising candidate for the development of new drugs for the treatment of various diseases. It has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for use in laboratory experiments, including its potent anti-inflammatory and analgesic effects, good pharmacokinetic properties, and selective targeting of specific receptors and enzymes. However, it also has some limitations, including its complex synthesis process, potential toxicity, and limited availability.

Future Directions

There are several future directions for research on MNBA, including the development of new drugs for the treatment of various diseases, the exploration of its potential applications in materials science, and the investigation of its potential toxicity and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of MNBA and its potential for use in various fields.

Synthesis Methods

The synthesis of MNBA involves several steps, including the reaction of 4-nitro-1H-pyrazole with ethyl chloroformate to form ethyl 2-(4-nitro-1H-pyrazol-3-yl)acetate. The resulting compound is then reacted with methyl anthranilate to form methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate. The process is complex and requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-16-7-10(17(20)21)11(15-16)12(18)14-9-6-4-3-5-8(9)13(19)22-2/h3-7H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCHJKZUBMPSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.